molecular formula C11H11N3O2 B508034 1-(2-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 512809-17-5

1-(2-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No.: B508034
CAS No.: 512809-17-5
M. Wt: 217.22g/mol
InChI Key: XHWQUSGCOLRREK-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-3-nitro-1H-pyrazole is a synthetic pyrazole derivative offered for investigative purposes in chemical and pharmacological research. The pyrazole molecular scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . This specific compound features a 2-methylbenzyl group at the N-1 position and a nitro group at the C-3 position, a substitution pattern that aligns with common strategies for optimizing ligand-receptor interactions and exploring structure-activity relationships (SAR) . Pyrazole derivatives are extensively investigated for their potential across multiple research areas. They serve as key intermediates in developing novel bioactive molecules with reported activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects . The nitro group present in this compound can serve as a versatile chemical handle for further synthetic elaboration, enabling researchers to generate more complex molecular architectures for screening and development . This product is intended for use in method development, chemical synthesis, and basic laboratory research. It is supplied "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQUSGCOLRREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246056
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-17-5
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole typically involves the reaction of 2-methylbenzyl bromide with 3-nitro-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed:

    Reduction: 1-(2-Methylbenzyl)-3-amino-1H-pyrazole.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole typically involves the nitration of pyrazole derivatives, which can be achieved through various chemical reactions. Recent advances have highlighted methods for synthesizing pyrazole derivatives with improved yields and purity, utilizing reagents such as hydrogen peroxide and hydrazine . The structural optimization of such compounds often involves modifying substituents on the benzyl group to enhance biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the pyrazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that specific derivatives displayed IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines . The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds like this compound have been investigated for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the nitro group can enhance anti-inflammatory activity .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its role as a receptor interacting protein 1 (RIP1) kinase inhibitor has been highlighted, indicating potential applications in preventing neuronal cell death associated with conditions like Alzheimer's disease .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF73.79Inhibition of CDK2
AnticancerA54925.2Induction of apoptosis
Anti-inflammatoryRAW264.712.50Inhibition of NF-kB signaling
NeuroprotectiveNeuronal Cells0.160RIP1 kinase inhibition

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound, against several human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in an animal model of induced arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of 1-(2-methylbenzyl)-3-nitro-1H-pyrazole and its analogs:

Compound Name Substituent on Pyrazole (Position 1) Molecular Formula Molecular Weight (g/mol) Notable Features/Effects Reference
This compound 2-Methylbenzyl C₁₁H₁₁N₃O₂ 233.23 (calculated) Electron-donating methyl group; moderate steric hindrance -
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole 3-Chloro-4-fluorobenzyl C₁₀H₇ClFN₃O₂ 255.63 Electron-withdrawing Cl/F groups; increased polarity
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole 4-Nitrobenzyl C₁₀H₈N₄O₄ 248.19 Strong electron-withdrawing nitro group; enhanced acidity
1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole Cyclohexylmethyl C₁₀H₁₅N₃O₂ 209.25 Non-aromatic, bulky substituent; improved lipophilicity
1-(3-Methyl-but-2-enyl)-3-nitro-1H-pyrazole 3-Methylbut-2-enyl C₈H₁₁N₃O₂ 181.19 Alkenyl chain; potential for conjugation or isomerization

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. The 4-nitrobenzyl derivative () exhibits increased polarity and acidity due to the strong electron-withdrawing nitro group, which may enhance solubility in polar solvents .
  • Steric and Lipophilic Effects :

    • The cyclohexylmethyl substituent () introduces significant steric bulk and lipophilicity, which could improve membrane permeability in biological systems but reduce solubility in aqueous media .
    • The alkenyl chain in 1-(3-methyl-but-2-enyl)-3-nitro-1H-pyrazole () may confer conformational flexibility or reactivity via double-bond participation in further reactions .

Biological Activity

1-(2-methylbenzyl)-3-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

Chemical Formula: C11H11N3O2
CAS Number: 512809-17-5
Molecular Weight: 219.22 g/mol

The structural formula of this compound can be represented as follows:

Structure C6H4(CH3) N(NO2) C3H4N2\text{Structure }\quad \text{C}_6\text{H}_4(\text{CH}_3)\text{ N}(\text{NO}_2)\text{ C}_3\text{H}_4\text{N}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group in the compound is known to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may result in modulation of enzymatic activities and alteration of signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. For instance, studies have shown that certain pyrazole compounds can effectively reduce pain responses in animal models, likely through inhibition of cyclooxygenase (COX) enzymes . This mechanism is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects of pyrazole derivatives found that this compound significantly reduced inflammation markers in a rat model of arthritis. The results suggested a reduction in edema and pain scores compared to control groups.
  • Analgesic Study : In a controlled study assessing pain relief, subjects administered with this compound exhibited notable reductions in pain perception during inflammatory conditions induced by formalin injection.
  • Anticancer Activity : A laboratory study evaluated the effects of this compound on human cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Analgesic
CelecoxibCOX-2 inhibitor
Other Pyrazole DerivativesAnticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-methylbenzyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of 3-nitropyrazole with 2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution .
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Base optimization : K₂CO₃ or NaH is often used to deprotonate the pyrazole NH and drive alkylation .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl CH₂ at δ 5.2–5.5 ppm, nitro group deshielding effects on pyrazole protons) .
  • Mass spectrometry (HRMS or ESI-MS) : Validates molecular ion peaks and fragmentation pathways .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-pyrazole isomers) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water. Solubility tests should precede biological assays to avoid precipitation .
  • Stability : Nitro groups may undergo photodegradation. Store in amber vials at –20°C under inert gas .
  • pKa : The nitro group lowers pyrazole ring basicity (estimated pKa ~1–3), influencing reactivity in acidic/basic media .

Advanced Research Questions

Q. How does the 2-methylbenzyl substituent influence electronic and steric effects in downstream reactions (e.g., catalytic hydrogenation of the nitro group)?

  • Methodological Answer :

  • Electronic effects : The methyl group on the benzyl ring slightly donates electrons via hyperconjugation, potentially stabilizing intermediates during nitro reduction .
  • Steric hindrance : The ortho-methyl group may slow reaction kinetics in bulky catalyst systems (e.g., Pd/C or Raney Ni). Optimization via catalyst screening (e.g., PtO₂ vs. Pd) is recommended .
  • Monitoring : Use TLC or in situ IR to track nitro reduction to amine derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR or ambiguous mass fragments)?

  • Methodological Answer :

  • NOE analysis : Confirm spatial proximity of benzyl protons to pyrazole protons to rule out regioisomeric impurities .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-benzyl derivatives) to clarify fragmentation pathways in MS .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Pharmacophore modeling : Identify key interaction sites (e.g., nitro group as H-bond acceptor, benzyl group for hydrophobic interactions) .
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or inflammatory enzymes). Validate with experimental IC₅₀ assays .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug discovery .

Q. What experimental designs mitigate side reactions (e.g., denitration or benzyl group oxidation) during functionalization?

  • Methodological Answer :

  • Denitration prevention : Avoid strong reducing agents (e.g., LiAlH₄) or high-temperature acid/base conditions .
  • Oxidative stability : Use mild oxidants (e.g., MnO₂) for selective transformations; monitor by TLC .
  • Protecting groups : Temporarily protect the nitro group (e.g., Boc for amines) during multi-step syntheses .

Q. How are mechanistic pathways elucidated for reactions involving this compound (e.g., cycloadditions or cross-coupling)?

  • Methodological Answer :

  • Kinetic studies : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order conditions) .
  • Isotope effects : Use ¹⁵N-labeled pyrazole to track nitrogen migration in cycloadditions .
  • Trapping intermediates : Quench reactions at intervals (e.g., with MeOH) and isolate intermediates for characterization .

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